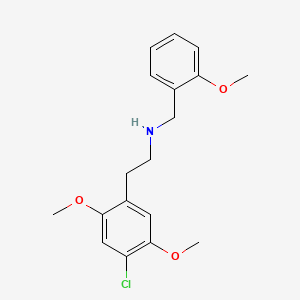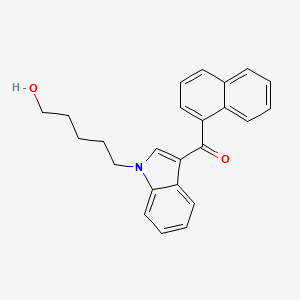
5-OH-JWH-018
Descripción general
Descripción
5-OH-JWH-018 is a synthetic cannabinoid and a major urinary metabolite of JWH-018 . It is characterized by monohydroxylation of the N-alkyl chain . It was found in psychoactive “spice” products that activate cannabinoid receptors .
Synthesis Analysis
The synthesis of JWH-018 involves mixing indole with aluminum oxide until a homogeneous powder is formed. Then, 1-Naphthoyl chloride is added to the mixture and stirred to evenly mixed solution. The final mixture is irradiated at 100 °С for 8 minutes in a sealed microwave vial .
Molecular Structure Analysis
The empirical formula of this compound is C24H23NO2 . The molecular weight is 357.45 . The major metabolic pathways of JWH-018 include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation .
Chemical Reactions Analysis
JWH-018 is subject to extensive phase I and II metabolic reactions in vivo . The major metabolic pathways include hydroxylation on the N-pentyl chain and further oxidation or glucuronidation . For THJ-2201, 27 metabolites were observed, predominantly oxidative defluorination plus subsequent carboxylation or glucuronidation, and glucuronidation of hydroxylated metabolites .
Physical And Chemical Properties Analysis
This compound is an analytical reference standard categorized as a synthetic cannabinoid . It is a certified reference material . The concentration is 100 μg/mL in methanol .
Aplicaciones Científicas De Investigación
Investigación sobre los efectos cardiovasculares y cardiorrespiratorios
JWH-018 es conocido por sus efectos cardiovasculares y cardiorrespiratorios agudos {svg_1}. Se ha estudiado en ratones despiertos y en movimiento libre, donde se descubrió que inducía efectos nocivos como hipertensión, taquicardia, dolor de pecho, arritmias, infarto de miocardio, deterioro de la respiración y disnea {svg_2}. El estudio tuvo como objetivo investigar cómo las respuestas cardio-respiratorias y vasculares de JWH-018 pueden ser moduladas por antídotos ya en uso clínico {svg_3}.
Intervenciones con antídotos
El estudio también probó antídotos como amiodarona (5 mg/kg), atropina (5 mg/kg), nifedipina (1 mg/kg) y propranolol (2 mg/kg) para ver cómo pueden modular las respuestas cardio-respiratorias y vasculares de JWH-018 {svg_4}. Los resultados mostraron que todos los antídotos probados redujeron la taquicardia y los eventos taquiarrítmicos y mejoraron las funciones respiratorias {svg_5}.
Toxicología forense
En el campo de la toxicología forense, JWH-018 y sus metabolitos se han cuantificado en orina utilizando un sistema LC-MS de cuadrupolo de triple etapa {svg_6}. Este método se utiliza para el análisis de los metabolitos alquil-hidroxi y alquil-carboxílicos de JWH-018 y 073: JWH-018-OH, JWH-018-COOH, JWH-073-OH y JWH-073-COOH en orina {svg_7}.
Investigación sobre los efectos psicoactivos
JWH-018 es el compuesto más conocido entre los cannabinoides sintéticos (CS) utilizados por sus efectos psicoactivos {svg_8}. Los productos basados en CS son responsables de varias intoxicaciones en humanos {svg_9}.
Análisis de datos de temperatura
En algunos estudios, los datos de temperatura de evolución temporal se analizaron utilizando un análisis de varianza de dos vías (tratamiento × tiempo), seguido de una prueba post hoc de Bonferroni para determinar la significación entre las medias de los grupos en puntos de tiempo específicos {svg_10}.
Huellas dactilares de efectos
Hay investigaciones en curso sobre las huellas dactilares de efectos de las nuevas sustancias psicoactivas (NPS), incluido JWH-018. El objetivo es aprender más a partir de los datos in vitro.
Mecanismo De Acción
Target of Action
5-OH-Jwh-018, like other synthetic cannabinoids, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
This compound acts as a full agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects, while the activation of CB2 receptors is associated with immune response modulation .
Biochemical Pathways
For instance, JWH-018 has been shown to increase the glycolytic flux at the expense of a decrease in the pentose phosphate pathway in Saccharomyces cerevisiae
Pharmacokinetics
Synthetic cannabinoids are generally lipophilic, meaning they can easily cross cell membranes and distribute throughout the body . They are metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites . Some of these metabolites can be more potent and longer-lasting than the parent compound .
Result of Action
The activation of cannabinoid receptors by this compound can lead to various molecular and cellular effects. For instance, it can cause changes in cell signaling, leading to effects such as sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects . The exact effects can depend on factors such as the specific cell type and the individual’s genetic makeup .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, the presence of other substances (e.g., alcohol or other drugs) can influence its action and efficacy through drug-drug interactions .
Safety and Hazards
JWH-018 is a synthetic cannabinoid found in several versions of the herbal mixture “Spice.” Illicit use of this Spice cannabinoid centers on its psychoactive effects which mimic those of Δ9-THC in cannabis . It has been associated with serious toxicities, including acute kidney injury, myocardial infarction, and death .
Direcciones Futuras
Existing doping control methods were expanded and validated according to international guidelines in order to allow for the detection of the carboxy and the alkylhydroxy metabolites, respectively, as urinary markers for the illegal intake of the synthetic cannabinoid JWH-018 . Both metabolites were quantified in authentic doping control urine samples that had been suspicious of JWH-018 abuse after routine screening procedures .
Propiedades
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHBAICDASCCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016539 | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335161-21-2 | |
| Record name | 5-OH-JWH-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-018 N-(5-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-OH-JWH-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ914XMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




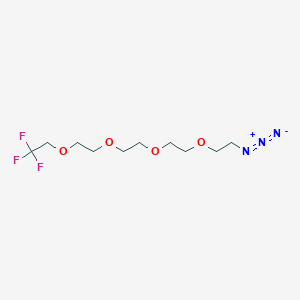

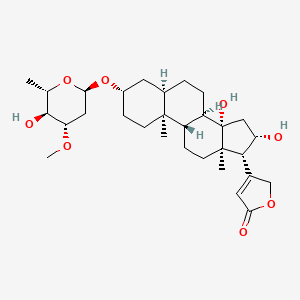
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
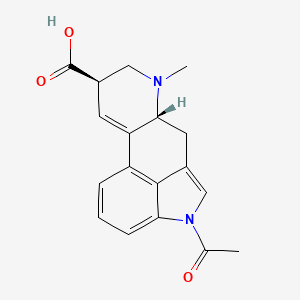
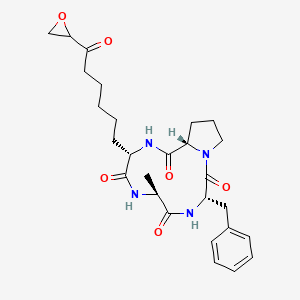

![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
![(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B604936.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
